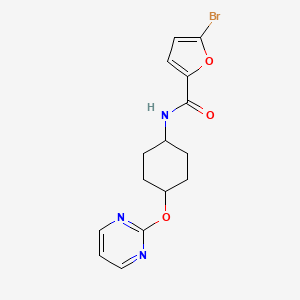
5-bromo-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)furan-2-carboxamide is a chemical compound of interest in various scientific research fields due to its unique structural characteristics and potential biological activity. This compound consists of a furan ring, a bromine atom, a cyclohexyl group substituted with a pyrimidine ring, and a carboxamide group. Its intricate structure implies the potential for diverse reactivity and utility in scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)furan-2-carboxamide generally involves multiple reaction steps including nucleophilic substitution, cyclization, and functional group modifications. Common synthetic routes involve:
Formation of Pyrimidin-2-yloxy Cyclohexane Derivative: : This may be achieved by reacting a pyrimidine-containing nucleophile with a cyclohexane derivative under nucleophilic substitution conditions.
Bromination: : The furan ring can be brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Amidation: : Finally, the carboxylic acid derivative of the brominated furan can be coupled with the cyclohexyl derivative using coupling agents like carbodiimides in the presence of a base to form the carboxamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity, while ensuring cost-effectiveness and scalability. This may involve using continuous flow reactors for consistent reaction conditions, and advanced purification techniques like chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound might undergo oxidation reactions, particularly at the furan ring.
Reduction: : Reduction reactions can target the bromine substituent or the carboxamide group.
Substitution: : The bromine atom on the furan ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : KMnO₄, K₂Cr₂O₇
Reducing Agents: : LiAlH₄, NaBH₄
Nucleophiles: : Grignard reagents, organolithium compounds
Major Products Formed
From Oxidation: : Various oxidized furans or carboxylic acid derivatives.
From Reduction: : Amine derivatives or debrominated products.
From Substitution: : Various substituted furans, depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthetic Chemistry: : Utilized as an intermediate in complex organic synthesis.
Biology
Enzyme Inhibition Studies: : Potential use in studying enzyme interactions and inhibitions.
Medicine
Drug Development: : Investigated for potential therapeutic properties due to its unique structure.
Industry
Material Science: : Examined for its potential use in creating new materials with unique properties.
Mechanism of Action
The mechanism by which 5-Bromo-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)furan-2-carboxamide exerts its effects depends on its interaction with specific molecular targets. It may inhibit or modulate the activity of certain enzymes or receptors through:
Binding to active sites: : Competing with natural substrates or inhibitors.
Modulating pathways: : Affecting biological pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-furan-carboxylic acid
N-Cyclohexylfuran-2-carboxamide
Pyrimidin-2-yloxybenzene
Uniqueness
Structure: : The combination of bromine, furan, pyrimidine, and cyclohexyl groups is unique.
Reactivity: : Exhibits distinct reactivity due to its multifunctional groups.
Would you like to dive deeper into any specific section?
Properties
IUPAC Name |
5-bromo-N-(4-pyrimidin-2-yloxycyclohexyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O3/c16-13-7-6-12(22-13)14(20)19-10-2-4-11(5-3-10)21-15-17-8-1-9-18-15/h1,6-11H,2-5H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWWGSBKRMHGAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=C(O2)Br)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














